cis-3,5-Piperidinediyldimethanol hydrochloride
Description
cis-3,5-Piperidinediyldimethanol hydrochloride is a piperidine derivative featuring two methanol groups in a cis configuration at the 3 and 5 positions of the six-membered nitrogen-containing ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H/t6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRRWXKEIFOMR-UKMDXRBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-20-4 | |
| Record name | 3,5-Piperidinedimethanol, hydrochloride (1:1), (3R,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3S,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Piperidinediyldimethanol hydrochloride typically involves the reduction of a suitable precursor, such as a piperidine derivative, followed by the introduction of hydroxyl groups at the 3 and 5 positions of the piperidine ring. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis and Salt Neutralization
The hydrochloride salt undergoes neutralization under basic conditions to yield the free base, cis-3,5-piperidinediyldimethanol . This reaction is critical for accessing the free amine and alcohol functionalities for further derivatization.
Reaction Conditions :
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Product : Free base (cis-3,5-piperidinediyldimethanol) with recovery of the hydrochloride upon acidification.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solubility (free base) | Soluble in polar solvents | |
| pKa (amine) | ~10.5 (estimated) |
Mannich-Type Reactions
The secondary amine participates in Mannich reactions with aldehydes and ketones, forming β-aminoketones. This reactivity aligns with analogous piperidine derivatives .
Example Reaction :
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Substrates : Aromatic aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde).
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Conditions : Alkaline medium (KOH/water), room temperature, 4–7 days .
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Products : β-Aminoketones (e.g., 5-[(R)-phenyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one derivatives) .
Mechanistic Insight :
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Deprotonation of the hydrochloride salt generates a resonance-stabilized enolate.
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Aldol condensation with aldehydes forms α,β-unsaturated ketones.
Aldol Condensation
The hydroxymethyl groups enable aldol reactions with electrophilic carbonyl compounds.
Example Reaction :
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Substrate : Cyclohexanecarbaldehyde.
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Product : 5-[(R)-cyclohexyl(hydroxy)methyl]-2,3-dihydropyridin-4(1H)-one (β-hydroxyketone) .
Yield : ~19% (isolated as a crystalline solid) .
Esterification and Etherification
The primary alcohol groups undergo esterification or etherification under standard conditions.
Example Reaction :
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Substrate : Methyl chloroformate.
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Product : Methyl esters (e.g., tert-butyl 3-[(2)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate ) .
Key Data :
| Reaction Type | Typical Yield | Catalyst | Source |
|---|---|---|---|
| Esterification | 50–74% | DMAP, EDC·HCl |
Complexation and Coordination Chemistry
The compound’s amine and alcohol groups enable metal coordination. While not explicitly documented for this derivative, similar piperidine-based ligands form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Proposed Application :
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Catalyst support in asymmetric synthesis.
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Chelating agent in metallopharmaceuticals.
Biological Activity Derivatives
Derivatives of cis-3,5-piperidinediyldimethanol exhibit bioactivity, as seen in structurally related compounds:
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Anticancer Activity : Analogous dihydropyridin-4(1H)-ones show selective cytotoxicity against leukemia cells (CCRF-CEM) .
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Antibacterial Effects : Fluorophenyl-substituted derivatives inhibit E. coli and B. subtilis .
Structure-Activity Relationship (SAR) :
| Substituent | Activity (IC₅₀) | Target Organism | Source |
|---|---|---|---|
| 4-Trifluoromethylphenyl | 50 µM | CCRF-CEM | |
| Cyclohexyl | Moderate | B. subtilis |
Scientific Research Applications
Medicinal Chemistry
Cis-3,5-Piperidinediyldimethanol hydrochloride is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in the following areas:
- Neurotransmitter Modulation : The compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.
- Antidepressant Activity : Preliminary studies indicate that this compound could exhibit antidepressant-like effects in animal models. Its ability to enhance neurotransmitter signaling is a promising area of research.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, facilitating advancements in both academic and industrial chemistry.
Biochemical Studies
This compound has been employed in biochemical assays to study its interaction with specific enzymes and receptors. This includes:
- Receptor Binding Studies : Investigating its affinity for neurotransmitter receptors to understand its pharmacological profile better.
- Enzyme Inhibition : Assessing its potential to inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging their action within synaptic clefts.
Antidepressant Activity
A study conducted on animal models demonstrated that treatment with this compound led to a significant reduction in depressive-like behaviors compared to controls. This suggests its potential as an antidepressant agent.
Anxiolytic Effects
Another investigation focused on the anxiolytic properties of the compound. Results indicated that administration resulted in decreased anxiety levels in stressed animals, supporting its role in modulating anxiety-related pathways.
Mechanism of Action
The mechanism of action of cis-3,5-Piperidinediyldimethanol hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Features : A piperidine ring substituted with a bulky diphenylmethoxy group at the 4-position.
- Comparison: Structural Differences: The diphenylmethoxy group introduces significant lipophilicity, contrasting with the hydrophilic methanol groups in cis-3,5-piperidinediyldimethanol. This impacts solubility and membrane permeability. Applications: Diphenylmethoxy derivatives are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier . Safety Data: Limited ecotoxicological information is available, and acute toxicity data are unspecified .
cis-3,4-Dihydroxypyrrolidine Hydrochloride
- Molecular Formula: C₄H₉NO₂•HCl (inferred from ).
- Key Features : A five-membered pyrrolidine ring with hydroxyl groups at the cis-3,4 positions.
- Comparison: Ring Size and Functional Groups: The smaller pyrrolidine ring and hydroxyl groups increase hydrophilicity compared to the piperidine-methanol derivative.
Cetirizine-Related Piperazine Derivatives
- Example: 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol ().
- Key Features: A piperazine ring (two nitrogen atoms) with chlorophenyl and ethanol substituents.
- Comparison :
- Ring Heteroatoms : Piperazine’s dual nitrogen atoms alter electronic properties and hydrogen-bonding capacity compared to piperidine.
- Applications : Cetirizine derivatives target histamine receptors, highlighting how substituent choice (e.g., chlorophenyl) tailors specificity for distinct biological pathways .
Physicochemical and Pharmacological Data Table
Critical Analysis of Structural and Functional Differences
- Ring Size and Heteroatoms :
- Substituent Effects: Methanol groups enhance hydrophilicity and hydrogen-bonding capacity, favoring solubility and protein interactions. Bulky groups (e.g., diphenylmethoxy) increase lipophilicity, aiding CNS penetration but reducing aqueous solubility .
- Pharmacological Implications :
- σR modulation is common among piperidine/pyrrolidine derivatives, but substituent positioning determines agonist/antagonist behavior .
Biological Activity
cis-3,5-Piperidinediyldimethanol hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is C7H16ClN2O2. Its synthesis typically involves the reaction of piperidine derivatives with various aldehydes or ketones under acidic conditions to yield the desired hydrochloride salt form.
Anxiolytic and Antidepressant Effects
Research indicates that this compound exhibits significant anxiolytic and antidepressant properties. In animal models, it has been shown to reduce anxiety-like behaviors and depressive symptoms. The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin (5-HT) pathways.
Table 1: Summary of Biological Activities
The primary mechanism of action for this compound appears to be its interaction with serotonin receptors. Specifically, it acts as a selective agonist at the 5-HT1A receptor subtype, which is implicated in mood regulation and anxiety response.
- Serotonin Receptor Interaction : The compound enhances serotonergic neurotransmission by binding to the 5-HT1A receptor, leading to increased serotonin release.
- Neurotransmitter Modulation : It may also influence other neurotransmitter systems such as norepinephrine and dopamine, contributing to its antidepressant effects.
Case Studies
Several studies have examined the effects of this compound in various preclinical settings:
- Forced Swim Test (FST) : In this model for depression, administration of the compound significantly reduced the time spent immobile compared to control groups, indicating an antidepressant-like effect.
- Elevated Plus Maze (EPM) : This test for anxiety showed that subjects treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.
Research Findings
Recent investigations into the pharmacokinetics of this compound have revealed promising results regarding its bioavailability and therapeutic potential:
- Oral Bioavailability : Studies indicate that this compound has a favorable oral bioavailability of approximately 46% in rodent models when comparing intravenous and oral administration routes .
- Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in tested animal models.
Table 2: Pharmacokinetic Data
Q & A
Q. What are the optimal reaction conditions for synthesizing cis-3,5-Piperidinediyldimethanol Hydrochloride, and how do substituents influence its stability?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For piperidine derivatives, substitution reactions (e.g., introducing hydroxymethyl groups at the 3,5-positions) require careful control of pH and temperature to preserve stereochemistry. Evidence from similar piperidine-based compounds suggests using sodium borohydride (NaBH₄) in methanol for selective reduction of ketones to alcohols, while halogenation may require catalysts like FeCl₃ . Stability studies should employ thermogravimetric analysis (TGA) and NMR to monitor degradation under varying pH and thermal conditions.
Q. How can researchers validate the stereochemical purity of this compound?
Methodological Answer: Chiral HPLC or capillary electrophoresis coupled with polarimetric detection is critical for confirming cis stereochemistry. Comparative analysis with known diastereomers (e.g., trans-isomers) using NOESY NMR can reveal spatial proximity of protons on the piperidine ring . X-ray crystallography remains the gold standard for absolute configuration determination, though it requires high-purity crystals.
Q. What spectroscopic techniques are most effective for characterizing intermediates in the synthesis of this compound?
Methodological Answer: FT-IR identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹), while ¹H/¹³C NMR resolves structural features like the piperidine ring’s chair conformation. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, particularly for intermediates prone to HCl adduct formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular dynamics) predict reaction pathways for modifying the piperidine ring in this compound?
Methodological Answer: Density Functional Theory (DFT) calculates transition states and activation energies for substitution reactions. For example, optimizing the geometry of the piperidine ring with hydroxymethyl groups at 3,5-positions can reveal steric hindrance effects. Software like Gaussian or ORCA integrates quantum mechanics to model reaction intermediates, while molecular dynamics simulations (e.g., GROMACS) predict solvation effects in aqueous HCl environments .
Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Implement a factorial design approach to test variables systematically:
Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?
Methodological Answer: Use flow chemistry to enhance reproducibility and reduce side reactions. Key parameters include:
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core modifications: Replace hydroxymethyl groups with sulfonamide or ester functionalities to assess solubility and binding affinity.
- 3D-QSAR models: Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at 3,5-positions) with biological targets. Validate models with in vitro assays (e.g., enzyme inhibition) and cross-reference with crystallographic data from protein-ligand complexes .
Data Management and Validation
Q. What protocols ensure data integrity in high-throughput screening (HTS) for this compound?
Methodological Answer:
Q. How should researchers address discrepancies between computational predictions and experimental results for reaction yields?
Methodological Answer: Reconcile differences by:
- Error analysis: Quantify approximations in DFT calculations (e.g., solvent effects omitted in gas-phase models).
- Sensitivity testing: Vary computational parameters (e.g., basis sets, convergence criteria) to identify instability in predictions.
- Experimental validation: Repeat reactions under inert atmospheres to exclude oxygen/moisture interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
